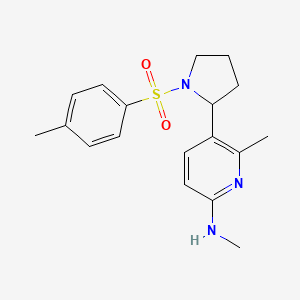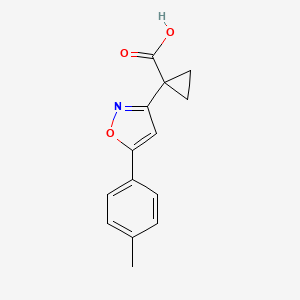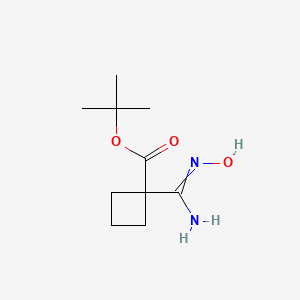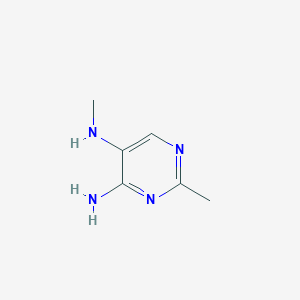
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isopropylpiperidinyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the isopropylpiperidinyl group. One common method involves the use of 2-bromo-4-methylpyridine as a starting material. The methyl group is then substituted with the isopropylpiperidinyl group through a series of reactions involving intermediates and specific reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, substitution, and purification under controlled conditions to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Organometallic Reagents: Used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-iodopyridine: Another pyridine derivative with similar structural features but different reactivity due to the presence of an iodine atom.
5-Bromo-2-(piperazin-1-yl)pyrimidine: A related compound with a piperazinyl group instead of an isopropylpiperidinyl group.
Uniqueness
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine is unique due to the specific positioning of the bromine and isopropylpiperidinyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H19BrN2 |
|---|---|
Peso molecular |
283.21 g/mol |
Nombre IUPAC |
2-bromo-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
Clave InChI |
ADWQZXPIZNYYMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCCC1C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)





